molecular formula C8H6N4O2 B13145764 6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61453-06-3

6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13145764
CAS No.: 61453-06-3
M. Wt: 190.16 g/mol
InChI Key: IBSKHIWEKPHEGT-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyridine ring fused to a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the triazine ring.

    Substitution: Formation of substituted triazine derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of anticancer drugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
  • Pyrazinamide

Uniqueness

6-(Pyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific triazine-pyridine fusion, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

61453-06-3

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

6-pyridin-3-yl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-2-1-3-9-4-5/h1-4H,(H2,10,11,12,13,14)

InChI Key

IBSKHIWEKPHEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=O)NC(=O)N2

Origin of Product

United States

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